N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride
Description
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a modified amino acid derivative of L-glutamine (CAS 56-85-9), a key player in nitrogen metabolism and cellular biosynthesis . This compound features a glutamine backbone substituted at the N5 position with an (R)-1-carboxy-2-mercaptoethyl group, introducing both carboxylic acid and thiol functionalities.
Properties
Molecular Formula |
C8H15ClN2O5S |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O5S.ClH/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t4-,5-;/m0./s1 |
InChI Key |
IDVNOCSEWUOTQF-FHAQVOQBSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and a suitable mercaptoethyl derivative.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the correct stereochemistry of the product.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in proton transfer reactions due to its ionizable groups:
In aqueous solutions, the thiol group acts as a weak acid, enabling nucleophilic behavior upon deprotonation. The carboxyl group enhances solubility in polar solvents and participates in salt formation (e.g., stabilizing the hydrochloride salt).
Thiol-Disulfide Exchange
The mercaptoethyl group undergoes redox-mediated disulfide bond formation:
Reaction:
2 R-SH + Oxidizing Agent → R-S-S-R + 2 H⁺ + 2 e⁻
Key Findings:
-
Oxidation Sensitivity : Air or mild oxidants (e.g., O₂, H₂O₂) facilitate dimerization via disulfide linkages .
-
Reversibility : Reduction with dithiothreitol (DTT) or β-mercaptoethanol regenerates free thiols.
-
pH Dependency : Optimal at pH 7.5–9.0 due to thiolate formation .
Nucleophilic Substitution
The thiolate ion (-S⁻) acts as a nucleophile in alkylation or acylation reactions:
Example Reaction with Alkyl Halides:
R-S⁻ + R'-X → R-S-R' + X⁻
Experimental Observations:
-
Reacts with iodoacetamide at pH 8.5 to form stable thioether derivatives.
-
Rate constants depend on steric hindrance from the carboxyethyl group .
Redox Reactions
The thiol group participates in redox cycles, influencing antioxidant properties:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation to Sulfonic Acid | Strong oxidants (e.g., HNO₃) | Irreversible sulfonate (-SO₃H) formation |
| Reduction of Disulfides | DTT, pH 7.0–8.0 | Regeneration of free thiols |
Biochemical Relevance : Potential scavenging of reactive oxygen species (ROS) in biological systems, though direct evidence for this compound remains theoretical .
Amide Hydrolysis
The glutamine backbone undergoes hydrolysis under acidic or enzymatic conditions:
Acidic Hydrolysis (HCl, 6M, 110°C):
-
Cleaves amide bonds, yielding L-glutamic acid and 2-mercaptoethylamine derivatives.
-
Side reactions include partial racemization at chiral centers .
Enzymatic Cleavage :
-
Susceptible to proteases like glutaminase, releasing ammonia and modifying the thiol-carboxyl structure .
Complexation with Metal Ions
The thiol and carboxyl groups chelate divalent metals:
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| Zn²⁺ | S, O | ~4.5–5.0 |
| Cu²⁺ | S, O | ~6.0–6.5 |
Applications : Potential use in metalloprotein studies or heavy-metal detoxification, though experimental validation is pending .
Thermal Decomposition
At elevated temperatures (>150°C), the compound degrades via:
Scientific Research Applications
Biochemical Research
Amino Acid Derivatives
The compound is primarily utilized in biochemical studies focusing on amino acids and their derivatives. Its structural modifications allow for the exploration of metabolic pathways involving glutamine, which plays a crucial role in cellular metabolism and signaling.
Enzymatic Interactions
Research indicates that N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride can interact with various enzymes, potentially modulating their activity. This interaction is significant for understanding how similar compounds can influence metabolic processes and enzyme kinetics .
Therapeutic Applications
Central Nervous System Disorders
The compound has been studied for its potential as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Such modulation may provide therapeutic avenues for treating neurological conditions such as schizophrenia and cognitive decline . The ability to influence these receptors suggests that the compound could help restore balance in glutamatergic signaling, which is often disrupted in various psychiatric disorders.
Cancer Research
In oncology, modified glutamine derivatives have been shown to affect cancer cell metabolism. This compound may play a role in inhibiting glutaminolysis, a metabolic pathway exploited by cancer cells for growth and proliferation . This inhibition could lead to reduced tumor growth and improved responses to conventional therapies.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N5-(®-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in redox reactions.
Pathways: It influences pathways related to oxidative stress and cellular metabolism, potentially modulating the activity of key enzymes and signaling molecules.
Comparison with Similar Compounds
Glutamine-Based Derivatives
- N5-((R)-1-((Carboxymethyl)amino)-3-(((E)-1,2-dichlorovinyl)thio)-1-oxopropan-2-yl)-L-glutamine (CAS 2148-32-5): Structural Differences: Replaces the mercaptoethyl group with a dichlorovinyl-thioether and a carboxymethylamino moiety.
- N5-((R)-3-(Acetylthio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine: Structural Differences: Features an acetyl-protected thiol group, improving stability compared to the free thiol in the target compound. Functional Implications: Acetylation may reduce oxidation susceptibility, extending half-life in biological systems .
Table 1: Structural Comparison of Glutamine Derivatives
Ornithine and Arginine Analogs
- Ethyl-L-NIO Hydrochloride (CAS 150403-97-7): Structural Differences: Ornithine backbone with an iminobutyl group at N3. Functional Implications: Acts as a nitric oxide synthase (NOS) inhibitor, contrasting with the glutamine-derived target’s undefined mechanism .
- N5-[Imino(propylamino)methyl]-L-ornithine Hydrochloride (NPLA): Structural Differences: Ornithine-based with iminopropyl modifications. Functional Implications: Selective neuronal NOS inhibitor, highlighting how backbone choice (ornithine vs. glutamine) dictates target specificity .
Pharmacological and Functional Comparisons
Thiol-Containing Compounds
Table 2: Pharmacological Profiles
Chemical and Physicochemical Properties
Biological Activity
N5-((R)-1-Carboxy-2-mercaptoethyl)-L-glutamine hydrochloride is a derivative of L-glutamine, an amino acid that plays a critical role in various biological processes, particularly in immune function and gut health. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound exhibits several mechanisms through which it influences biological activity:
-
Immunomodulatory Effects :
- Lymphocyte Proliferation : The compound enhances the proliferation of lymphocytes and supports the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) .
- Phagocytic Activity : It boosts the phagocytic capabilities of neutrophils and monocytes, thereby enhancing the immune response .
- Gut Integrity :
- Oxidative Stress Reduction :
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Key Research Findings
| Study | Findings | Implications |
|---|---|---|
| PMC3457673 | Glutamine administration improved mitochondrial function in endotoxin-treated rats. | Suggests potential for treating sepsis-related complications. |
| PMC6266414 | L-glutamine enhances hsp70 expression, reducing cellular damage during oxidative stress. | Indicates protective effects against heat and oxidant injury. |
| DrugBank | L-glutamine is a preferred fuel for enterocytes and lymphocytes, essential for gut health. | Highlights its importance in nutritional support during illness. |
Case Studies
-
Sepsis Management :
In a randomized controlled trial involving septic patients, supplementation with L-glutamine showed a significant reduction in mortality rates and improved organ function. This suggests that this compound could be beneficial in critical care settings . -
Intestinal Health :
A study examining patients with inflammatory bowel disease demonstrated that L-glutamine supplementation led to improved mucosal healing and reduced inflammation markers. This underscores its potential role in managing gastrointestinal disorders . -
Cancer Therapy Support :
Research has indicated that glutamine derivatives may enhance the efficacy of chemotherapy by protecting normal tissues from oxidative damage while sensitizing cancer cells to treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N5-((R)-1-carboxy-2-mercaptoethyl)-L-glutamine derivatives, and how are their structures validated?
- Methodological Answer : The compound is synthesized via peptide coupling strategies. For example, derivatives like AF-Cys-OH (22) are prepared by conjugating a mercaptoethyl group to the glutamine backbone, followed by carbodiimide-mediated activation for amide bond formation. Structural validation employs 1D/2D NMR (proton, carbon spectra) and high-resolution mass spectrometry (HRMS) . For instance, HRMS (ESI) confirmed a calculated [M+H]+ of 578.2349 vs. observed 578.2337, ensuring molecular integrity . NMR correlations resolve stereochemistry, particularly the (R)-configuration of the mercaptoethyl side chain .
Q. How does the thiol (-SH) group in the mercaptoethyl moiety influence the compound’s stability during storage and handling?
- Methodological Answer : The thiol group is prone to oxidation, forming disulfide bonds. To mitigate this, storage under inert atmospheres (N₂/Ar) and use of reducing agents like TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) or DTT (dithiothreitol) in buffers are recommended. Purity is monitored via HPLC with UV detection at 220–280 nm, tracking thiol-specific retention times .
Q. What analytical techniques are critical for distinguishing between stereoisomers of this compound?
- Methodological Answer : Chiral chromatography (e.g., using a CHIRALPAK® column) or circular dichroism (CD) spectroscopy differentiates enantiomers. For example, the (R)-configuration of the mercaptoethyl group is confirmed via NOESY NMR correlations, which detect spatial proximity between the thiol proton and adjacent carboxyethyl protons .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or HRMS data often arise from residual solvents, tautomerism, or byproducts. Advanced strategies include:
- 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- Isotopic labeling (e.g., ¹³C/¹⁵N-glutamine) to trace bond formation .
- Tandem MS/MS fragmentation to distinguish isobaric species .
Q. What experimental designs are optimal for studying this compound’s interaction with enzymes like aldehyde dehydrogenase (ALDH) or metalloproteinases?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) to measure binding kinetics with ALDH .
- Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound-enzyme interaction.
- Molecular docking simulations : Predict binding poses using software like AutoDock Vina, guided by the compound’s thiol-carboxylate pharmacophore .
Q. How can this compound be integrated into polymeric prodrug systems for targeted drug delivery?
- Methodological Answer : The glutamine backbone allows conjugation via oligopeptide spacers . For instance, poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) has been used to deliver mitomycin C. Key steps:
- Controlled radical polymerization (RAFT) to synthesize the polymer.
- pH-sensitive linkers (e.g., hydrazone bonds) for tumor-specific release.
- In vitro release studies in simulated physiological buffers (pH 5.0 vs. 7.4) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Resolution Strategy :
- Solubility screening : Use a standardized protocol (e.g., shake-flask method) with buffered solutions (PBS, pH 7.4) and polar aprotic solvents (DMSO).
- Dynamic light scattering (DLS) : Detect aggregation at varying concentrations.
- Note: Hydroxyethyl glutamine analogs show enhanced aqueous solubility due to hydrogen bonding with the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
